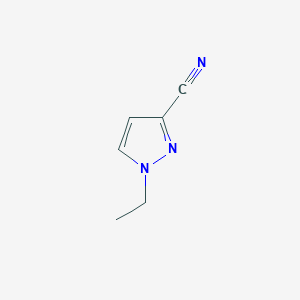

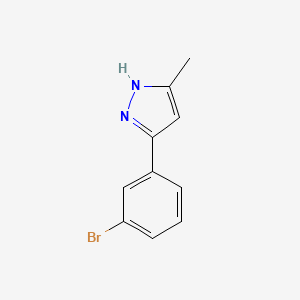

1-ethyl-1H-pyrazole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

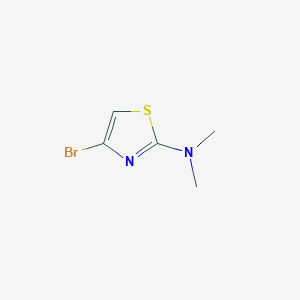

1-Ethyl-1H-pyrazole-3-carbonitrile is a derivative of pyrazole . Pyrazole derivatives are known to exhibit a wide range of biological applications, including antimicrobial, fungicidal, anticancer, and antioxidant activities .

Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively studied. For instance, one method involves the reaction of 5-chloro-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde with ethyl bromoacetate and sodium sulfide . Another method involves the reaction of β,γ-unsaturated hydrazones with vicinal diols .Molecular Structure Analysis

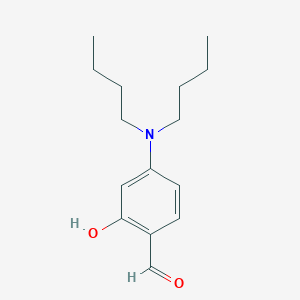

The molecular structure of 1-ethyl-1H-pyrazole-3-carbonitrile can be represented by the formula C6H7N3 . The InChI code for this compound is 1S/C4H3N3/c5-3-4-1-2-6-7-4/h1-2H, (H,6,7) .Chemical Reactions Analysis

Pyrazole derivatives have been shown to undergo a variety of chemical reactions. For instance, they can react with hydrazine derivatives to form pyrazolines, which can then be converted into pyrazoles .Scientific Research Applications

Medicine: Antiviral and Anticancer Applications

1-Ethyl-1H-pyrazole-3-carbonitrile derivatives have been explored for their potential in medicine, particularly in antiviral and anticancer therapies. The pyrazole nucleus is a common motif in many pharmacologically active compounds due to its ability to interact with various biological targets . For instance, indole derivatives, which share a similar heterocyclic structure, have shown a wide range of biological activities, including antiviral and anticancer properties . This suggests that 1-ethyl-1H-pyrazole-3-carbonitrile could be a valuable scaffold for developing new therapeutic agents.

Agriculture: Pesticide Development

In the agricultural sector, pyrazole derivatives like fipronil—a phenyl pyrazole—are used as effective insecticides . The structural similarity of 1-ethyl-1H-pyrazole-3-carbonitrile to these compounds indicates its potential use in developing new pesticides that can protect crops from various pests, thus contributing to increased agricultural productivity.

Material Science: Catalysts and Polymers

The pyrazole ring is known for its stability and ability to participate in various chemical reactions, making it a useful component in material science. For example, pyrazole derivatives can be used as catalysts in multicomponent reactions to create complex molecules . Additionally, they can be incorporated into polymers to enhance material properties such as thermal stability and mechanical strength.

Environmental Science: Eco-Friendly Synthesis

Pyrazole derivatives are involved in eco-friendly synthetic approaches, such as ligand-free systems and ultrasound or microwave-assisted reactions . These methods minimize the environmental impact of chemical synthesis, aligning with the principles of green chemistry. 1-Ethyl-1H-pyrazole-3-carbonitrile could play a role in developing sustainable synthetic pathways for various chemicals.

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, pyrazole derivatives can be used as standards or reagents in chromatographic and spectroscopic methods . Their well-defined structure and reactivity make them suitable for use in analytical procedures to identify or quantify other substances.

Biochemistry: Enzyme Inhibition and Protein Interaction

The pyrazole nucleus is often found in molecules that interact with enzymes and proteins, influencing biochemical pathways . Derivatives of 1-ethyl-1H-pyrazole-3-carbonitrile could be designed to act as enzyme inhibitors or modulators of protein-protein interactions, which is crucial for understanding and treating various diseases.

Future Directions

Research into pyrazole derivatives is ongoing, with a focus on developing eco-friendly and resource-efficient synthetic methodologies . The structural diversity of these compounds allows for the modulation of activity by modifying different regions of the molecule, opening up possibilities for structure–activity relationship studies .

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with a pyrazole nucleus, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.

Mode of Action

The exact mode of action of “1-ethyl-1H-pyrazole-3-carbonitrile” is currently unknownSimilar compounds have been known to interfere with the normal functioning of their targets, leading to various biological effects .

Biochemical Pathways

Compounds with a similar structure have been known to affect a variety of biochemical pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Similar compounds have been known to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

1-ethylpyrazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-2-9-4-3-6(5-7)8-9/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUECRBCJOIYWSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599121 |

Source

|

| Record name | 1-Ethyl-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1006471-40-4 |

Source

|

| Record name | 1-Ethyl-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1289645.png)

![3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid](/img/structure/B1289660.png)